molecular formula C17H22N2O5 B010028 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid CAS No. 103105-97-1

2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid

Cat. No.: B010028
CAS No.: 103105-97-1
M. Wt: 334.4 g/mol
InChI Key: OENYEYMNWZNKEX-UHFFFAOYSA-N
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Description

2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utilities of o-Phenylenediamines

This review discusses methods developed for synthesizing compounds from o-phenylenediamines, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, which are structurally related to the queried compound (Ibrahim, 2011). These compounds have a variety of applications in medicinal chemistry and materials science, indicating a broad utility of similar synthetic strategies.

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay review discusses the reaction pathways of antioxidants, which could be relevant when considering the biological or chemical properties of similar compounds (Ilyasov et al., 2020). Understanding how antioxidants interact with radicals can inform the development of new drugs or materials with antioxidant properties.

Synthesis of Novel Substituted Compounds

Research on the synthesis and structural properties of novel substituted compounds, including 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into the methodologies that might be applied to synthesize or modify compounds like the one (Issac & Tierney, 1996). Such methodologies are crucial in the development of new pharmaceuticals or materials.

Role of Metabolites in Toxicity and Addiction

A study on the role of diacetyl metabolite in alcohol toxicity and addiction highlights the importance of understanding metabolites' effects, which could also be relevant for studying the metabolism and effects of the queried compound (Kovacic & Cooksy, 2005). Such knowledge contributes to drug development and safety evaluations.

Synthetic Phenolic Antioxidants

This review on synthetic phenolic antioxidants' environmental occurrence, human exposure, and toxicity provides a framework for assessing the environmental and health impacts of synthetic compounds (Liu & Mabury, 2020). The methodologies and considerations could apply to evaluating the queried compound's impact.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-12-9-8-11-6-4-5-7-13(11)19(15(12)22)10-14(20)21/h4-7,12H,8-10H2,1-3H3,(H,18,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENYEYMNWZNKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544832
Record name {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103105-97-1
Record name {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Reactant of Route 4
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid

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